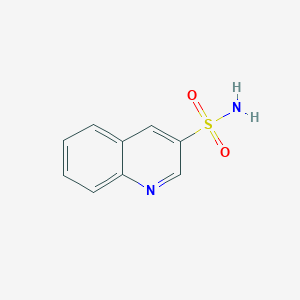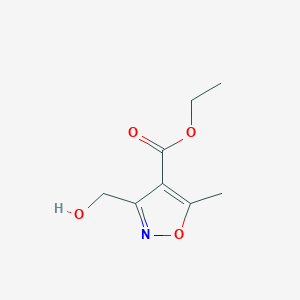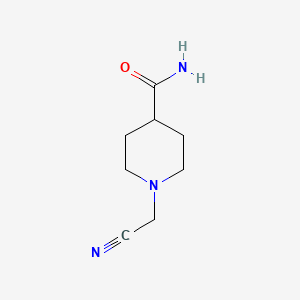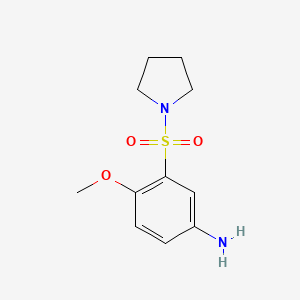
Quinoline-3-sulfonamide
概要
説明
Quinoline-3-sulfonamide is a compound with the CAS Number: 952651-46-6 and a molecular weight of 208.24 . It is a powder at room temperature .
Synthesis Analysis
Quinoline-based sulfonyl derivatives, especially sulfonamides, are synthesized via a Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides . A novel protocol for the synthesis of 3-sulfonyl-substituted quinolines (sulfonamides and sulfones) has been developed .Chemical Reactions Analysis
Quinoline-based sulfonyl derivatives, including sulfonamides, undergo various chemical reactions. For instance, they can be involved in a Knoevenagel condensation/aza-Wittig reaction cascade . The reaction mechanisms involve protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its adsorption in the environment largely depends on its physical properties such as molecular structure, hydrophobicity, polarity, polarizability, and spatial configuration .作用機序
Target of Action
Quinoline-3-sulfonamide primarily targets Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the regulation of mood, emotions, and behavior, while ChEs are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity .
Mode of Action
This compound acts as a competitive inhibitor of these enzymes . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The compound exhibits potent inhibitory activity against specific enzymes, with IC50 values of 0.59 ± 0.04 for MAO-A, 0.47 ± 0.03 for MAO-B, 0.58 ± 0.05 for BChE, and 1.10 ± 0.77 for AChE μM respectively .
Biochemical Pathways
This compound affects the biochemical pathways associated with the targeted enzymes. By inhibiting MAOs, it prevents the degradation of amines, leading to an increase in the level of MAO and AChE in the presynaptic cleft, thereby improving signaling . Furthermore, it inhibits lactate dehydrogenase A and reverses aerobic glycolysis in cancer cells .
Result of Action
The inhibition of the targeted enzymes by this compound leads to profound metabolic alterations and impaired cell survival in carcinoma cells . This makes it a compelling strategy for treating solid tumors that rely on aerobic glycolysis for survival . In the context of neurodegenerative diseases like Alzheimer’s, the compound’s action could potentially alleviate cognitive decline .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, quinolones can form complexes with metal ions (Ca2+, Mg2+, Fe3+, or Al3+), making them more stable in environmental media . Additionally, societal expectations for greener and more sustainable chemical processes have led to advances in the synthesis of quinolines
実験室実験の利点と制限
Quinoline-3-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is a versatile building block for the synthesis of a variety of compounds. Additionally, it has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. However, this compound also has some limitations. It has not been extensively studied and its mechanism of action is not completely understood. Additionally, it can be toxic at high concentrations.
将来の方向性
There are several potential future directions for research on Quinoline-3-sulfonamide. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with cytochrome P450. Another potential direction is to study its effects on other enzymes and biochemical pathways. Additionally, further research could be done to explore its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. Finally, research could be done to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory drug.
科学的研究の応用
Quinoline-3-sulfonamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and organic materials. It has also been used in medicinal chemistry to synthesize new drugs, as well as in organic synthesis to synthesize new materials. Additionally, this compound has been used in materials science to synthesize new materials with improved properties.
Safety and Hazards
Quinoline-3-sulfonamide has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
quinoline-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWDCNPQLQANDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314317 | |
| Record name | 3-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952651-46-6 | |
| Record name | 3-Quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid](/img/structure/B3389994.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic acid](/img/structure/B3390008.png)






![[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B3390050.png)

![6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390062.png)
![6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390079.png)